GSK1360707

Triple reuptake inhibitor NET occupancy PET imaging

GSK1360707 is the definitive NET-preferring triple reuptake inhibitor for translational neuropsychiatry. Unlike balanced TRIs, its unique transporter fingerprint (NET IC₅₀ = 0.97 ng/mL; 16-fold selectivity over SERT/DAT) enables dissection of noradrenergic contributions to antidepressant efficacy. Validated in baboon and human PET studies with established plasma-occupancy relationships, this compound is the benchmark for CNS penetration and PK-PD modeling of monoaminergic agents. Ideal for rodent models of depression, anxiety, and cognition where NET tone modulation is critical.

Molecular Formula C14H17Cl2NO
Molecular Weight 286.2 g/mol
CAS No. 1013098-04-8
Cat. No. B1672351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK1360707
CAS1013098-04-8
Synonyms1-(3,4-dichlorophenyl)-6-(methoxymethyl)-4-azabicyclo(4.1.0)heptane
GSK1360707
GSK1360707F
Molecular FormulaC14H17Cl2NO
Molecular Weight286.2 g/mol
Structural Identifiers
SMILESCOCC12CC1(CCNC2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C14H17Cl2NO/c1-18-9-13-7-14(13,4-5-17-8-13)10-2-3-11(15)12(16)6-10/h2-3,6,17H,4-5,7-9H2,1H3/t13-,14-/m0/s1
InChIKeyICXJGCSEMJXNQF-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK1360707 (CAS 1013098-04-8): Triple Reuptake Inhibitor Procurement Guide for Neuroscience Research


GSK1360707 (CAS 1013098-04-8), chemically defined as (1R,6S)-1-(3,4-dichlorophenyl)-6-(methoxymethyl)-4-azabicyclo[4.1.0]heptane, is a triple reuptake inhibitor (TRI) that simultaneously blocks serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters [1]. Developed by GlaxoSmithKline as a novel chemical entity for major depressive disorder, this small molecule (C₁₄H₁₇Cl₂NO, MW 286.20 g/mol) advanced to Phase I clinical evaluation before development was placed on hold for strategic reasons [2]. The compound is chemically related to amitifadine and NS-2359 within the azabicycloheptane class of TRIs [1].

Why GSK1360707 Cannot Be Substituted with Other Triple Reuptake Inhibitors in Research Applications


Triple reuptake inhibitors (TRIs) as a class exhibit fundamentally divergent transporter occupancy profiles across species and target transporters. Unlike selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), which operate on one or two transporters with predictable occupancy patterns, TRIs including GSK1360707, NS-2359, and DOV-216,303 produce distinct SERT:DAT:NET occupancy ratios that are not interchangeable for experimental purposes [1]. GSK1360707 demonstrates a unique NET-preferring occupancy profile in non-human primates, with a NET IC₅₀ (0.97 ng/mL) approximately 16-fold lower than SERT (15.16 ng/mL) and DAT (15.56 ng/mL) [2]. This transporter occupancy fingerprint differs markedly from other TRIs in the development pipeline, meaning that substituting GSK1360707 with NS-2359 or DOV-216,303 would yield materially different neurochemical outcomes in experimental models [1].

GSK1360707: Quantitative Evidence for Differentiated Transporter Occupancy and CNS Penetration


GSK1360707 In Vivo NET Occupancy: 16-Fold Higher Potency Relative to SERT and DAT in Baboons

In baboon PET imaging studies, GSK1360707 exhibited a pronounced NET-preferring occupancy profile, with a plasma IC₅₀ for NET of 0.97 ng/mL—approximately 16-fold lower (i.e., more potent) than the IC₅₀ values for SERT (15.16 ng/mL) and DAT (15.56 ng/mL) [1]. This NET-biased occupancy distinguishes GSK1360707 from other triple reuptake inhibitors that may demonstrate more balanced SERT/DAT/NET profiles or SERT-preferring occupancy.

Triple reuptake inhibitor NET occupancy PET imaging Baboon model

Species-Divergent GSK1360707 SERT Occupancy: Human IC₅₀ of 6.80 ng/mL vs Baboon IC₅₀ of 15.16 ng/mL

GSK1360707 demonstrated a species-divergent SERT occupancy profile in PET studies, with a human SERT plasma IC₅₀ of 6.80 ng/mL compared to 15.16 ng/mL in baboons—a 2.2-fold higher potency in humans [1]. In contrast, DAT IC₅₀ values were comparable across species (18.00 ng/mL in humans vs 15.56 ng/mL in baboons) [1]. The study's authors noted that the discrepancy in NET occupancy data between baboons and humans underscored the importance of human occupancy studies for decision-making regarding compound progression and clinical dose selection [2].

Species differences SERT occupancy PET imaging Translational pharmacology

GSK1360707 Blood-Brain Barrier Penetration Confirmed by Dose-Dependent PET Ligand Blockade In Vivo

PET imaging studies confirmed that GSK1360707 dose-dependently blocked the signal of SERT-, DAT-, and NET-selective PET ligands in both baboons and humans, providing direct in vivo evidence of blood-brain barrier penetration and simultaneous blockade of all three monoamine transporters [1]. This CNS target engagement distinguishes GSK1360707 from compounds that may show in vitro potency but fail to achieve meaningful brain exposure in vivo.

Blood-brain barrier CNS penetration PET imaging Monoamine transporters

GSK1360707: Validated Research and Industrial Application Scenarios


In Vivo NET-Preferring Triple Reuptake Pharmacology Studies

GSK1360707 is optimally suited for preclinical studies investigating the neurochemical and behavioral consequences of NET-preferring triple reuptake inhibition. Based on baboon PET data showing NET IC₅₀ of 0.97 ng/mL versus SERT IC₅₀ of 15.16 ng/mL (16-fold difference), researchers can design dosing regimens that achieve differential transporter occupancy profiles [1]. This compound enables examination of whether enhanced noradrenergic tone combined with moderate serotonergic and dopaminergic modulation produces distinct outcomes in rodent models of depression, anxiety, or cognition compared to balanced TRIs or single/dual reuptake inhibitors.

PET Imaging Reference Standard for Triple Transporter Occupancy

GSK1360707 serves as a validated reference compound for PET imaging studies of triple transporter occupancy. Its human IC₅₀ values for SERT (6.80 ng/mL) and DAT (18.00 ng/mL) have been rigorously established using [¹¹C]DASB and [¹¹C]PE2I radioligands in clinical PET studies [1]. Researchers developing novel TRIs or evaluating CNS penetration of monoaminergic compounds can use GSK1360707 as a benchmark comparator, given its well-characterized plasma concentration-occupancy relationship and confirmed blood-brain barrier penetration [2].

Species-Comparative Transporter Pharmacology Investigations

The species-divergent SERT occupancy of GSK1360707—with human SERT IC₅₀ of 6.80 ng/mL versus baboon SERT IC₅₀ of 15.16 ng/mL—makes this compound a valuable tool for investigating species-specific differences in monoamine transporter pharmacology [1]. Researchers studying translational pharmacokinetic-pharmacodynamic (PK-PD) relationships can leverage GSK1360707 to model and validate allometric scaling approaches for TRI-class compounds, addressing a critical gap in predicting human transporter occupancy from preclinical data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK1360707

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.